2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸

描述

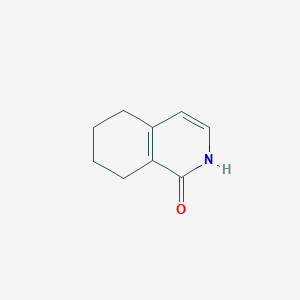

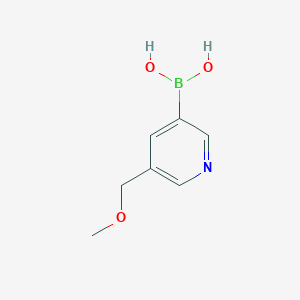

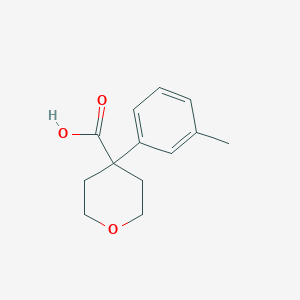

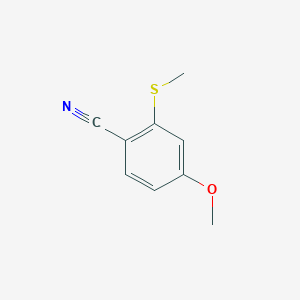

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of triazole, a class of nitrogen-containing heterocycles known for their diverse biological activities. The specific structure of this compound includes an isopropyl group attached to the fourth position of a 1,2,3-triazole ring, which is further linked to an acetic acid moiety. This structure suggests potential for biological activity and utility in chemical synthesis as an intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of related triazole acetic acid derivatives typically involves the functionalization of the triazole ring and subsequent linkage to an acetic acid or its equivalent. For instance, the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a compound with a similar triazole structure, was achieved by hydrolyzing its nitrile precursor and then converting the resulting acid into an acyl chloride for further reactions . Although the exact synthesis of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the provided papers, similar methodologies could be applied, such as functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, such as the isopropyl group in the compound of interest, can significantly influence the chemical and physical properties of the molecule. The triazole ring is known for its resonance stability, which contributes to the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives are versatile in chemical reactions, often serving as intermediates for the synthesis of amides, esters, and other derivatives. The acetic acid moiety in 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid provides a functional handle for acylation reactions, as seen in the formation of amides and 1-acylpyrazole from the related [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid . The triazole ring itself can participate in nucleophilic substitution reactions, potentially leading to the formation of various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as acidity, are influenced by the substituents on the triazole ring and the nature of the acetic acid moiety. For example, the pKa values of various 1,2,4-triazole-3-thioacetic acids were determined to understand their acid-base properties, which are crucial for their biological activity and absorption in the body . The physical properties, including melting points and solubility, are also determined by the molecular structure, as seen in the study of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids . These properties are essential for the practical application of these compounds in drug formulation and synthesis.

科学研究应用

合成和物理化学性质

一项研究重点介绍了对2-(1,2,4-三唑-3-基硫)乙酸酯的合成和物理化学性质进行分析,其中包括类似于2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸的化合物。这些化合物展示了各种生物活性,并可作为合成其他复杂结构的中间体(Salionov, 2015)。

制造过程的发展

Karlsson等人(2017年)开发了一种安全高效的连续过程,用于合成2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸。该方法最大程度地减少了与危险中间体相关的风险,并使用FT-IR进行实时监测,提高了过程的安全性和效率(Karlsson et al., 2017)。

连续流条件下的合成

Tortoioli等人(2020年)报道了一种新颖的无金属过程,用于合成2-(3-甲基-1H-1,2,4-三唑-1-基)乙酸,展示了连续、两步法在效率、选择性和环境影响方面的优势。这种过程可能适用于合成2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸的变体(Tortoioli et al., 2020)。

抗菌和抗氧化活性

Holla等人(2005年)的研究侧重于合成和表征取代的1,2,3-三唑,包括类似于2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸的结构。这些化合物经过抗菌活性测试,表明在医学研究中具有潜在应用(Holla et al., 2005)。同样,Lima等人(2021年)合成了新的1,4-二取代的1,2,3-三唑,并评估了它们的抗氧化活性。这些研究表明,类似于2-(4-异丙基-1H-1,2,3-三唑-1-基)乙酸的化合物在微生物抗性和氧化应激管理等领域具有潜在的生物医学应用(Lima et al., 2021)。

配位聚合物和发光发射

Qian等人(2013年)的研究探讨了2-(1,2,4-三唑-1-基)乙酸与各种金属盐的自组装,形成具有发光性质的配位聚合物。这项研究展示了三唑衍生物在材料科学中的潜力,特别是在发光材料的开发方面(Qian et al., 2013)。

安全和危害

未来方向

The continuous method used for the synthesis of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” was used for multi-hundred grams manufacturing of the triazole, which was used as a key building block in one of the drug development projects . This suggests potential future directions in drug development and manufacturing.

作用机制

Target of Action

The primary targets of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers

Mode of Action

It’s known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including cytotoxic activities . More studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the broad range of activities exhibited by 1,2,4-triazole derivatives, it’s plausible that multiple pathways could be impacted .

Result of Action

Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer applications.

属性

IUPAC Name |

2-(4-propan-2-yltriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPGRRKAOCAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234447 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887405-34-7 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the primary safety concerns addressed in the continuous synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid?

A1: The research focused on developing a safer continuous manufacturing process for 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid primarily due to the hazards associated with azide intermediates. [] The use of in-line FT-IR monitoring allowed for real-time tracking of these azides, minimizing risks associated with their isolation and accumulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)